N-(4-Chloro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with an isoxazole ring, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-4-chlorobenzothiazole with 5-methylisoxazole-4-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Evaluated for its pharmacological properties, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal enzymatic functions . Additionally, it may modulate signaling pathways involved in inflammation and pain, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Shares a similar benzothiazole core but differs in the substituent groups.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzothiazole ring with different substituents, leading to varied biological activities.
Uniqueness
N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide is unique due to its specific combination of benzothiazole and isoxazole rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
67305-31-1 |
---|---|
Molecular Formula |
C12H8ClN3O2S |
Molecular Weight |
293.73 g/mol |
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H8ClN3O2S/c1-6-7(5-14-18-6)11(17)16-12-15-10-8(13)3-2-4-9(10)19-12/h2-5H,1H3,(H,15,16,17) |
InChI Key |
YFDJWJKEOAAFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.